Product packaging for N-Bzhtcpp(Cat. No.:CAS No. 108440-59-1)

N-Bzhtcpp

Cat. No.: B022377
CAS No.: 108440-59-1
M. Wt: 880.9 g/mol
InChI Key: TYKXQJUSHZBYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine (N-Bzhtcpp) is a synthetic porphyrin specifically designed as an excellent radiocopper chelating agent for advanced research applications . With the CAS Registry Number 108440-59-1 and a molecular formula of C 55 H 36 N 4 O 8 , this compound provides a molecular platform for developing targeted diagnostic and therapeutic tools . Primary Research Applications and Value Radiopharmaceutical Development: this compound serves as a key chelating agent for radioisotopes like copper-67 ( 67 Cu), facilitating the creation of compounds for nuclear medicine research, particularly in antibody-mediated diagnosis and therapy . Oncology Research: When conjugated to monoclonal antibodies (such as the A6H antibody targeting renal cell carcinoma) and labeled with 67 Cu, this porphyrin enables precise tumor targeting in preclinical models, achieving high tumor-to-blood ratios indicative of specific accumulation at disease sites . Mechanism of Action: The compound forms stable complexes with radiometals. The resulting radiolabeled immunoconjugates can then be administered and tracked to study biodistribution, tumor localization, and the pharmacokinetics of targeted therapies . Note for Researchers: This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes and are not subject to evaluation for in vitro diagnostic (IVD) use . This product is not intended for the diagnostic or therapeutic management of human disease, nor for human use of any kind .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H36N4O8 B022377 N-Bzhtcpp CAS No. 108440-59-1

Properties

CAS No.

108440-59-1

Molecular Formula

C55H36N4O8

Molecular Weight

880.9 g/mol

IUPAC Name

4-[23-benzyl-10,15,20-tris(4-carboxyphenyl)-21H-porphyrin-5-yl]benzoic acid

InChI

InChI=1S/C55H36N4O8/c60-52(61)36-14-6-32(7-15-36)48-40-22-23-41(56-40)49(33-8-16-37(17-9-33)53(62)63)43-25-27-45(58-43)51(35-12-20-39(21-13-35)55(66)67)47-29-28-46(59(47)30-31-4-2-1-3-5-31)50(44-26-24-42(48)57-44)34-10-18-38(19-11-34)54(64)65/h1-29,56H,30H2,(H,60,61)(H,62,63)(H,64,65)(H,66,67)

InChI Key

TYKXQJUSHZBYAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O

Synonyms

N-benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine
N-bzHTCPP

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Bzhtcpp

Established Synthetic Pathways for N-substituted Porphyrins

The creation of N-substituted porphyrins typically involves the initial synthesis of a porphyrin macrocycle followed by N-substitution. The methodologies for forming the foundational porphyrin structure are well-established and often involve multi-step approaches.

The synthesis of the porphyrin macrocycle is a foundational step in generating N-substituted derivatives. A common approach involves the condensation of pyrrole (B145914) with an aldehyde. For instance, the synthesis of 5,10,15,20-meso-tetrakis(p-nitrophenyl)porphyrin, a precursor for various functionalized porphyrins, is achieved by reacting p-nitrobenzaldehyde with freshly distilled pyrrole. nih.gov This reaction is typically carried out in a high-boiling solvent like propionic acid under reflux conditions. nih.gov The initial product is a tarry solid that requires purification, often through washing with water and other solvents to yield the desired porphyrin. nih.gov

Another key multi-step process is the subsequent modification of the peripheral functional groups. For example, the nitro groups of 5,10,15,20-meso-tetrakis(p-nitrophenyl)porphyrin can be reduced to amino groups to form 5,10,15,20-meso-tetrakis(p-aminophenyl)porphyrin (TAP). nih.gov This reduction is commonly performed using a reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. nih.gov The progress of these reactions is often monitored using techniques like thin-layer chromatography (TLC). nih.gov

Precursor 1Precursor 2SolventConditionsProductYield
p-nitrobenzaldehydePyrrolePropionic AcidReflux5,10,15,20-meso-tetrakis(p-nitrophenyl)porphyrin24%
5,10,15,20-meso-tetrakis(p-nitrophenyl)porphyrinSnCl₂·2H₂OConcentrated HCl75-80 °C5,10,15,20-meso-tetrakis(p-aminophenyl)porphyrin (TAP)Not specified

This table illustrates a multi-step synthesis approach for a porphyrin macrocycle precursor.

Optimizing the synthesis of N-substituted porphyrins is crucial for improving yields and purity. One common strategy involves the careful selection of reagents and reaction conditions. For the N-alkylation of octaethylporphyrin, direct alkylation using iodoacetamide can result in lower yields (around 25%). A more efficient method involves the reaction of the zinc complex of octaethylporphyrin with ethyl diazoacetate in refluxing bromobenzene, which, after demetallation with hydrochloric acid, yields the N-substituted product in a significantly higher yield of 45-55%.

The choice of the starting porphyrin structure and the N-substituting agent are also critical factors. For instance, the synthesis of novel N-substituted polyamide porphyrins aimed to modify N-methyl mesoporphyrin IX to enhance its properties. swarthmore.edu While the synthesis of some amide derivatives was successful, attempts to create other N-modified porphyrins were noted to be largely unsuccessful, highlighting the challenges and the need for specific optimization for each target molecule. swarthmore.edu

PorphyrinAlkylating AgentConditionsProductYield
OctaethylporphyrinICH₂CO₂EtNot specifiedN-ethoxycarbonylmethyloctaethylporphyrin~25%
Zn-octaethylporphyrinN₂CHCO₂EtRefluxing bromobenzene, then HClN-ethoxycarbonylmethyloctaethylporphyrin45-55%

This table compares different optimization strategies for the N-alkylation of octaethylporphyrin.

Functionalization and Derivatization of N-substituted Porphyrins

Once the N-substituted porphyrin core is synthesized, it can be further modified to introduce new functionalities and create complex conjugates.

Beyond N-substitution, the porphyrin macrocycle offers other sites for covalent modification. The meso-positions are common targets for functionalization. A notable example is the rearrangement of an N-substituted porphyrin to achieve meso-substitution. The N-substituted base can react with bis(acetylacetonato)nickel in refluxing benzene, leading to the migration of the N-substituent to a meso-position, forming a meso-substituted nickel complex. This complex can then be demetallated using concentrated sulfuric acid to yield the free base of the meso-substituted porphyrin. This method provides a pathway to introduce functional groups at the meso-position that might be difficult to achieve through direct synthesis.

Linker molecules can be attached to the periphery of N-substituted porphyrins to create conjugates with other molecules, such as peptides or drugs. This is often achieved by first introducing reactive functional groups onto the porphyrin. For example, the amino groups on TAP can be reacted with other molecules. In one study, a solution of TAP in anhydrous dimethyl sulfoxide (DMSO) was reacted with another compound to form a new derivative, with the reaction progress monitored by TLC. nih.gov This demonstrates how peripheral functional groups serve as handles for attaching linker molecules, enabling the creation of more complex molecular systems.

The exploration of analogues and related systems is a key area of porphyrin chemistry. This includes the synthesis of porphyrins with different substituents at the meso-positions or modifications to the porphyrin core itself. For example, the synthesis of heteroatom-substituted porphyrins, where a nitrogen atom in the core is replaced by another atom like sulfur or oxygen, has been explored. acs.org These modifications can significantly alter the electronic and photophysical properties of the porphyrin. nih.gov

Furthermore, the synthesis of various N-acyl analogues of other complex molecules, like butitaxel, demonstrates a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov Similar approaches can be applied to N-substituted porphyrins, where different N-acyl or N-alkyl groups are introduced to fine-tune the biological or material properties of the final compound. The synthesis of a series of N-substituted polyamide porphyrins based on N-methyl mesoporphyrin IX is an example of a targeted effort to create novel analogues with improved properties. swarthmore.edu

Coordination Chemistry of N Bzhtcpp

Metal Ion Complexation with N-bzHTCPP

N-acylthiourea ligands like this compound can coordinate with metal ions as neutral molecules or, more commonly, as monoanions after deprotonation of the N-H proton adjacent to the acyl group. hilarispublisher.com The coordination behavior is influenced by factors such as the nature of the metal ion, the reaction conditions, and the specific substituents on the thiourea framework. mdpi.com The presence of both hard (N, O) and soft (S) donor atoms allows these ligands to bind with a variety of transition metals. tandfonline.com

N-acylthiourea derivatives exhibit flexible chelation behavior, primarily coordinating to metal centers in a bidentate fashion. The most common coordination mode involves the sulfur atom of the thiocarbonyl group and the oxygen atom of the carbonyl group, forming a stable six-membered chelate ring. tandfonline.comresearchgate.net This S,O-coordination is prevalent for d8 metal ions like Ni(II), Pd(II), and Pt(II). researchgate.net Alternatively, coordination can occur through the sulfur and one of the nitrogen atoms, resulting in a four-membered N,S-chelate ring, a mode that has been observed in some ruthenium(II) complexes. acs.org In some cases, particularly in the absence of a base, the ligand may act as a monodentate donor, coordinating only through the sulfur atom. mdpi.comnih.gov

The stoichiometry of the resulting metal complexes is typically influenced by the metal-to-ligand ratio used in the synthesis. rsc.org A 1:2 metal-to-ligand ratio is common, leading to the formation of complexes with the general formula [M(L)₂], where L is the deprotonated N-acylthiourea ligand. mdpi.com However, 1:1 stoichiometries, such as [M(L)Cl], have also been reported. rsc.orgcardiff.ac.uk

Table 1: Common Stoichiometries and Coordination Modes of N-Acylthiourea Metal Complexes
Metal IonCommon Stoichiometry (Metal:Ligand)Typical Coordination ModeReference
Ni(II)1:2Bidentate (S,O) rsc.org
Pd(II)1:2Bidentate (S,O) nih.gov
Pt(II)1:2Bidentate (S,O) nih.gov
Cu(I)/Cu(II)1:1, 1:2Bidentate (S,O), Bridging (S) rsc.orgresearchgate.net
Zn(II)1:2Bidentate (S,N) rsc.org
Ru(II)1:1Monodentate (S) or Bidentate (S,O or N,S) acs.orgnih.gov
Ag(I)1:2Bidentate (P,S)* nih.gov

*For ligands functionalized with a phosphine group.

The identity of the central metal ion plays a pivotal role in determining the final coordination geometry of the complex. The electronic configuration and preferred coordination number of the metal dictate the spatial arrangement of the ligands. rsc.org For instance, d⁸ metal ions like Ni(II) and Pd(II) with a 1:2 metal-to-ligand stoichiometry commonly form square planar complexes. rsc.orgnih.gov In contrast, metal ions like Zn(II) and Cu(I) often favor a tetrahedral geometry. rsc.orgcardiff.ac.uk

X-ray crystallography studies on complexes of various N,N'-substituted thioureas have revealed several distinct geometries. rsc.orgcardiff.ac.uk For example, complexes such as [(L)₂Ni] and [(L)₂CuCl₂] (where L is a substituted thiourea) have been shown to possess square planar geometry for the Ni(II) and Cu(II) centers, respectively. rsc.org Copper(I) and Zinc(II) complexes with similar ligands have been found to adopt distorted tetrahedral arrangements. rsc.orgcardiff.ac.uk In some instances, a trigonal planar geometry has been observed for Cu(I). rsc.org

Table 2: Influence of Metal Ion on Coordination Geometry in N,N'-Substituted Thiourea Complexes
Metal Iond-electron CountObserved GeometryExample FormulationReference
Ni(II)d⁸Square Planar[(L)₂Ni] rsc.orgcardiff.ac.uk
Cu(II)d⁹Square Planar[(L)₂CuCl₂] rsc.orgcardiff.ac.uk
Zn(II)d¹⁰Distorted Tetrahedral(L)₂Zn₂ rsc.orgcardiff.ac.uk
Cu(I)d¹⁰Distorted Tetrahedral[(L)₂Cu]ClO₄ rsc.orgcardiff.ac.uk
Cu(I)d¹⁰Trigonal Planar[(L)CuClO₄] rsc.orgcardiff.ac.uk

L represents a generic N,N'-substituted thiourea ligand.

Ligand Design Principles for this compound Coordination Systems

The design of ligands is crucial for controlling the properties and reactivity of the resulting metal complexes. For N-acylthiourea systems, the modular nature of their synthesis allows for systematic modification of their structure to tune the coordination environment. rsc.org

The coordination environment of this compound-type ligands can be tuned by modifying the substituents on both the N-acyl and N'-aryl/alkyl moieties. Altering the electronic and steric properties of these groups can influence the ligand's donor strength, preferred coordination mode, and the stability of the resulting complex. For example, introducing bulky substituents can favor lower coordination numbers or enforce a specific geometry due to steric hindrance. nih.gov

Furthermore, the choice of synthetic route can modulate the coordination mode. Studies on half-sandwich Ru(II) complexes have shown that different synthetic pathways can lead to either monodentate S-coordination or bidentate S,O-coordination of the same acylthiourea ligand. nih.gov This highlights the ability to control the coordination sphere not just through ligand structure but also through reaction conditions.

The inherent structure of N-acylthioureas like this compound already provides bifunctional character through their S,O or S,N coordination sites. researchgate.net This concept can be expanded by incorporating additional functional groups into the ligand backbone to create multifunctional ligands. These additional groups can introduce new coordination sites or other functionalities, such as catalytic activity or specific recognition capabilities.

For instance, thiourea ligands bearing a phosphine group have been developed, which coordinate to silver(I) and gold(I). nih.gov In the case of silver, these ligands act as P,S-chelates, demonstrating bifunctional coordination. nih.gov For gold, coordination often occurs solely through the soft phosphorus atom, but the thiourea moiety remains available for secondary interactions. nih.gov Another approach involves creating larger, polydentate structures by linking two N-acylthiourea units together, forming "bipodal" ligands that can chelate a single metal center or bridge multiple metal centers. researchgate.net

Proton-Coupled Electron Transfer (PCET) Mechanisms in this compound Metal Complexes

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism involving the concerted transfer of a proton and an electron. wikipedia.org This process is distinct from stepwise pathways where electron transfer (ET) is followed by proton transfer (PT), or vice versa. wikipedia.org PCET is crucial in many chemical and biological redox processes, often providing lower-energy pathways than sequential transfers. nih.gov

In the context of metal complexes of this compound, the N-H protons of the thiourea backbone are potential participants in PCET reactions. The acidity (pKa) of these protons and the redox potential of the metal center are key thermodynamic parameters that govern PCET feasibility. acs.org The N-H bond dissociation free energy (BDFE) can be determined by these values, providing a measure of the energy required to remove a hydrogen atom (a proton and an electron). nih.gov

Mechanistic Investigations of PCET Processes in this compound Systems

Proton-Coupled Electron Transfer (PCET) is a fundamental chemical process where an electron and a proton are transferred in a single kinetic step. wikipedia.org The mechanism of PCET can be broadly categorized as either stepwise, where electron transfer (ET) is followed by proton transfer (PT) or vice-versa, or concerted (CPET), where the electron and proton transfer in a single elementary step. nih.govwikipedia.org

In the context of this compound, the specific mechanism of PCET is influenced by its unique structural features. The N-benzhydryl group induces a significant distortion of the porphyrin core, which alters its electronic energy levels and redox potentials. researchgate.net This structural perturbation can affect the thermodynamic driving force for both electron and proton transfer steps.

Investigations into similar porphyrin-based systems suggest that the pathway—stepwise versus concerted—is dictated by the energetics of the potential intermediates. nih.gov A square scheme is often used to visualize the thermodynamics of these pathways. wikipedia.org

PCET Square Scheme:

Figure 1: A thermodynamic square scheme illustrating the possible pathways for PCET. The concerted (CPET) pathway is shown along the diagonal, while the stepwise pathways (ET-PT and PT-ET) are shown along the edges.

For a system like this compound, the carboxyphenyl groups can act as proton donors or acceptors, while the porphyrin macrocycle itself is the electron donor. In a photoinduced process, light excitation of the porphyrin creates an excited state with sufficient energy to donate an electron. The subsequent transfer of a proton from a carboxylic acid group can be coupled to this electron transfer.

The determination of the operative mechanism often relies on advanced spectroscopic techniques. For instance, the presence of a kinetic isotope effect (KIE), where replacing a proton with deuterium significantly slows the reaction rate, is often considered strong evidence for a concerted mechanism where the proton's position is altered in the rate-determining transition state. nih.gov

While specific mechanistic studies on this compound are not extensively detailed in the public literature, research on analogous N-substituted porphyrins and systems with integrated proton relays provides a framework for understanding its likely behavior. The non-planar distortion caused by the N-benzhydryl group can influence the reorganization energy (λ) of the electron transfer process, a key parameter that governs ET kinetics according to Marcus theory. nih.gov This structural change, combined with the availability of proton transfer sites, creates a complex energetic landscape where a concerted PCET pathway may be favored to avoid high-energy intermediates. wikipedia.orgacs.org

Dynamics of Electron and Proton Transfer in this compound Conjugates

The dynamics of PCET refer to the timescales on which these coupled transfer events occur. In photocatalytic and biological systems, these processes often happen on ultrafast timescales, from femtoseconds to nanoseconds. rsc.org Techniques such as femtosecond transient absorption spectroscopy are crucial for resolving the kinetics of these rapid events. rsc.orgnih.gov

For an this compound conjugate, upon photoexcitation, several dynamic processes can occur:

Excited State Formation: Absorption of a photon promotes the porphyrin to an excited singlet state (S1) typically within femtoseconds.

Electron Transfer (ET): In the presence of a suitable electron acceptor, an electron can be transferred from the excited porphyrin. The rate of this process is highly dependent on the distance between the donor and acceptor, the driving force (ΔG°), and the reorganization energy (λ).

Proton Transfer (PT): Simultaneously or sequentially, a proton can be transferred from a carboxylic acid group. The dynamics of PT are sensitive to the hydrogen-bonding environment and the distance of the transfer.

Charge Recombination: The system can return to the ground state via charge recombination, a process that is often desired to be slow in applications like artificial photosynthesis to allow for subsequent chemical reactions.

The N-benzhydryl group in this compound can influence these dynamics. The distortion of the porphyrin ring is known to affect the lifetime of the excited states and can alter the rates of both forward electron transfer and back recombination. researchgate.net

The table below presents representative kinetic data for photoinduced electron transfer processes in porphyrin-based donor-acceptor systems, illustrating the typical timescales involved. While this data is not specific to this compound, it provides a basis for understanding the expected dynamics.

ProcessSystemRate Constant (k) or Lifetime (τ)Technique
Singlet Excited State DecayZinc Porphyrin (ZnP)τ ≈ 1-2 nsTime-Resolved Fluorescence
Photoinduced Electron TransferZnP - Fullerene Dyadk_ET ≈ 10¹¹ s⁻¹ (τ ≈ 10 ps)Transient Absorption
Charge RecombinationZnP•+ - Fullerene•− Dyadk_CR ≈ 10⁸ - 10⁹ s⁻¹ (τ ≈ 1-10 ns)Transient Absorption
Concerted PCET (Forward)Porphyrin-Phenol Conjugatek_PCET ≈ 10⁹ - 10¹⁰ s⁻¹Transient Absorption

Table of Compounds

Abbreviation/NameFull Chemical Name
This compoundN-benzhydryl-tetrakis(4-carboxyphenyl)porphyrin
ZnPZinc Porphyrin

Advanced Spectroscopic and Characterization Methodologies for N Bzhtcpp Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for N-Bzhtcpp Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the precise molecular structure of this compound, offering detailed information on the chemical environment of hydrogen and carbon atoms. The unique electronic properties of the porphyrin macrocycle, particularly the strong ring current effect, lead to characteristic chemical shifts that are highly sensitive to N-substitution.

Key Findings and Expected Data for this compound:

¹H NMR Spectroscopy: In N-substituted porphyrins, the protons on the N-benzyl group (specifically the N-CH₂ protons) are expected to exhibit significant upfield shifts, typically appearing in the negative parts per million (ppm) region. This phenomenon is a direct consequence of their placement within the shielding cone of the porphyrin's strong diatropic ring current nih.gov. For instance, N-CH₂ signals in N-methyl-TPP have been observed around -4.83 ppm, while other N-alkylated porphyrins show N-CH₂ resonances ranging from -4.25 to -5.80 ppm nih.gov.

Porphyrin Core Protons: The internal N-H protons (if the porphyrin is a free base and not fully N-alkylated) are typically found in the highly shielded region, often around -2 ppm nih.gov. Conversely, the peripheral pyrrole (B145914) and meso-protons, which are deshielded by the ring current, are expected to resonate further downfield, generally between 8 ppm and 10 ppm nih.gov.

¹³C NMR Spectroscopy: ¹³C NMR provides complementary information on the carbon skeleton. N-substituted porphyrins, including N-confused porphyrins, exhibit a wide range of ¹³C chemical shifts reflecting the diverse electronic environments of the carbon atoms within the macrocycle and the N-benzyl substituent acs.org. Specific shifts can be indicative of the degree of non-planarity induced by the N-substitution and the electronic influence of the benzyl (B1604629) group.

Table 1: Representative ¹H NMR Chemical Shifts for N-Substituted Porphyrins (in CDCl₃)

Proton TypeChemical Shift (δ, ppm)Reference
Internal N-H-2.0 to -4.0 (broad) nih.govbris.ac.ukuni-muenchen.de
N-CH₂ (Benzyl)-4.0 to -6.0 nih.gov
Meso-Protons8.0 to 10.0 nih.govbris.ac.uk
Pyrrole β-Protons8.5 to 9.5 nih.govnih.gov
Aromatic Protons (Benzyl)6.5 to 8.0General

Note: Specific chemical shifts for this compound would depend on its exact substitution pattern and solvent, but these ranges are characteristic for N-substituted porphyrins.

Vibrational Spectroscopy (Infrared and Raman) of this compound and its Metal Complexes

Infrared (IR) and Raman spectroscopies are invaluable for probing the vibrational modes of this compound, offering insights into its molecular symmetry, bond strengths, and the presence of specific functional groups. These techniques are particularly powerful when analyzing the effects of N-benzylation and subsequent metal complexation on the porphyrin macrocycle.

Key Findings and Expected Data:

Infrared (IR) Spectroscopy:

For free-base this compound, characteristic N-H stretching vibrations are expected above 3400 cm⁻¹, while C-H stretching vibrations from the porphyrin ring and the benzyl group typically appear in the 3000–3350 cm⁻¹ range nih.gov.

N-H bending vibrations are generally observed below 1730 cm⁻¹ nih.gov.

The C=C and C=N stretching vibrations within the porphyrin macrocycle and phenyl rings are anticipated in the 1500-1650 cm⁻¹ region (e.g., 1603, 1568, and 1505 cm⁻¹ for C=C and C=N in related porphyrin complexes) researchgate.net.

Upon metalation of this compound, the N-H stretching and bending vibrations are expected to disappear or significantly diminish in intensity, as the central nitrogen atoms coordinate with the metal ion researchgate.netmdpi.com. This is a crucial indicator of successful metalation.

Raman Spectroscopy:

Raman spectroscopy provides complementary information, often highlighting different vibrational modes due to different selection rules. The high-frequency region (900–1650 cm⁻¹) of the Raman spectrum of porphyrins is rich with signals arising from totally symmetric vibrational modes of the porphyrin skeleton, including Cβ-Cβ, Cα-Cβ, Cα-Cm, and pyrrole ring stretches researchgate.net.

These Raman band positions are highly sensitive to the porphyrin core size, axial ligation, and the electron density of the central metal ion researchgate.net. For instance, the ν₂ mode (Cβ-Cβ stretch) observed around 1553 cm⁻¹ in free-base porphyrins can shift upon metalation (e.g., to 1573 cm⁻¹ for Mn complexes or 1548 cm⁻¹ for Zn complexes) researchgate.net.

Protonation of the porphyrin core N atoms can also induce significant blue shifts in Raman frequencies mdpi.com.

Table 2: Characteristic Vibrational Bands for Porphyrins and Expected for this compound

Vibration TypeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)NotesReference
N-H Stretching (Free Base)>3400-Disappears upon metalation nih.govmdpi.com
C-H Stretching3000-3350-Aromatic and aliphatic C-H nih.gov
C=C/C=N Stretching (Macrocycle)1500-16501500-1650Sensitive to substitution and metalation researchgate.netresearchgate.net
N-H Bending (Free Base)<1730-Disappears upon metalation nih.govmdpi.com
Porphyrin Skeleton ModesVariable900-1650 (e.g., ~1553)Highly sensitive to core environment and metalation researchgate.net

High-Resolution Mass Spectrometry for this compound Derivatives

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular weight and elemental composition of this compound and its derivatives. It provides highly accurate mass-to-charge (m/z) ratios, which are crucial for verifying synthetic outcomes and identifying impurities. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing characteristic fragmentation patterns.

Key Findings and Expected Data:

Molecular Ion Confirmation: HRMS techniques, such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS), are routinely used to determine the exact mass of porphyrin derivatives. The presence of a strong molecular ion peak ([M+H]⁺ or [M]⁺˙) with a mass corresponding to the calculated exact mass of this compound is the primary indicator of successful synthesis and purity nih.govacs.orgmdpi.comresearchgate.net.

Fragmentation Patterns: MS/MS experiments provide valuable information about the connectivity and substructure of the this compound molecule. Fragmentation pathways for porphyrins are often characteristic, involving the loss of peripheral substituents or specific cleavages within the macrocycle or side chains capes.gov.bracs.org. For N-benzylated porphyrins, characteristic fragments related to the loss of the benzyl group or its derivatives would be expected. For instance, studies on meso-substituted porphyrins show fragmentation patterns related to the loss of meso-substituents acs.org.

Isotopic Distribution: The isotopic pattern observed in HRMS can further confirm the elemental composition, especially for compounds containing elements with distinct isotopic signatures (e.g., chlorine, bromine, or metals if this compound forms metal complexes).

Table 3: Illustrative HRMS Data for Porphyrin Derivatives

Compound TypeIonization MethodCalculated m/zFound m/zNotesReference
N-Cobaltacarborane Porphyrin ConjugateMALDI-TOF1025.57881025.5717Confirming molecular formula nih.gov
Pentafluorophenyl-N-Confused PorphyrinESI-TOF975.0658975.0649[M+H]⁺ ion acs.org
β-Amino-Substituted Porphyrin (Zn complex)ESI992.1656992.1655[M+H]⁺ ion for Zn(II) porphyrin mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound Complexes

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions of this compound, providing crucial information about its electronic structure, conjugation, and the effects of N-benzylation and metalation. Porphyrins typically exhibit highly characteristic UV-Vis spectra due to their extensive π-electron systems.

Key Findings and Expected Data:

Characteristic Porphyrin Bands: The UV-Vis spectrum of this compound is expected to display the two hallmark absorption regions of porphyrins:

Soret Band (or B-band): An intense absorption band in the near-ultraviolet to visible region, typically between 380 nm and 500 nm nih.govresearchgate.netresearchgate.net. This band corresponds to the S₀ → S₂ electronic transition and is generally the most intense absorption feature.

Q-Bands: A series of weaker absorption bands in the visible region, usually between 500 nm and 750 nm nih.govresearchgate.netresearchgate.net. These bands correspond to the S₀ → S₁ electronic transition and often appear as four distinct bands for free-base porphyrins, which can simplify upon metalation or protonation researchgate.netresearchgate.net.

Effect of N-Benzylation: N-alkylation or N-substitution of the porphyrin core can lead to significant changes in the UV-Vis spectrum due to distortion of the macrocycle from planarity and alteration of the electronic energy levels. This often results in bathochromic (red) shifts of both the Soret and Q-bands, and changes in their relative intensities researchgate.net.

Effect of Metalation: The insertion of a metal ion into the porphyrin core of this compound would cause a notable change in the UV-Vis spectrum. Typically, metalation leads to:

A decrease in the number of Q-bands (often from four to two) and a reduction in their intensity researchgate.netacs.org.

A slight red shift of the Soret band researchgate.netresearchgate.netacs.org. For example, cobalt porphyrin complexes have been observed with a Soret band at 442 nm and Q bands at 554 and 601 nm researchgate.net.

The magnitude and direction of these shifts are dependent on the specific metal ion and its electronic configuration acs.org. Non-planarity induced by substitution can also contribute to red shifts in the UV-Vis spectra rsc.org.

Table 4: Typical UV-Vis Absorption Bands for Porphyrins and Expected Shifts

Band TypeTypical Range (nm) (Free Base)Effect of N-BenzylationEffect of Metalation (e.g., Zn, Co)Reference
Soret (B)380-500Red shiftRed shift nih.govresearchgate.netresearchgate.netresearchgate.net
Q-Bands500-750 (4 bands)Red shift, intensity changesDecrease in number (to 2), intensity changes nih.govresearchgate.netresearchgate.netresearchgate.net

Theoretical and Computational Investigations of N Bzhtcpp

Quantum Chemical Calculations on N-BzHTCPP Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and reactivity of molecules. These methods solve the electronic Schrödinger equation to approximate molecular properties.

DFT studies are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for systems ranging from small molecules to complex biomacromolecules github.io. For a porphyrin derivative like this compound, DFT calculations could be utilized to:

Elucidate Electronic Structure: Determine frontier molecular orbitals (HOMO and LUMO), their energies, and spatial distributions, which are crucial for understanding the molecule's electronic transitions and spectroscopic properties.

Analyze Charge Distribution: Map the electrostatic potential surface to identify regions of high and low electron density, providing insights into potential sites for nucleophilic or electrophilic attack.

Predict Spectroscopic Properties: Calculate UV-Vis absorption and fluorescence spectra, aiding in the interpretation of experimental data and the design of molecules with desired optical properties.

Assess Aromaticity: Quantify the aromatic character of the porphyrin macrocycle, which is fundamental to its stability and unique chemical behavior.

While specific DFT studies on this compound were not found in the current search, such investigations would typically involve geometry optimization to find the most stable molecular conformation, followed by electronic structure calculations using various DFT functionals and basis sets.

Computational methods play a significant role in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies github.io. For this compound, particularly in its role as a chelating agent, computational studies could be used to:

Investigate Metal Chelation: Model the binding of metal ions (e.g., copper isotopes for radiolabeling) to the porphyrin core and the carboxylic acid groups, determining the most favorable binding sites and the strength of these interactions.

Explore Reaction Pathways: Trace the reaction pathways for the attachment of this compound to biomolecules like antibodies, identifying intermediates and transition states involved in the coupling reactions nih.govwikipedia.org.

Determine Kinetic and Thermodynamic Parameters: Calculate activation barriers and reaction enthalpies, providing insights into the feasibility and selectivity of different reaction pathways.

These studies often involve identifying stationary points on the potential energy surface, including reactants, products, and transition states, and then connecting them via intrinsic reaction coordinate (IRC) pathways.

Molecular Dynamics Simulations of this compound and Its Assemblies

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time nih.govtcichemicals.com. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide dynamic insights into molecular behavior that are complementary to static quantum chemical calculations tcichemicals.com.

The flexibility of a molecule, particularly large and complex ones like porphyrins with multiple rotatable bonds, significantly influences its properties and interactions. MD simulations are well-suited for:

Exploring Conformational Space: Sample different accessible conformations of this compound, identifying stable conformers and the energy barriers between them.

Assessing Intramolecular Flexibility: Quantify the dynamic motions of the benzyl (B1604629) group and the carboxyphenyl substituents relative to the porphyrin core, which can impact its ability to chelate metals or interact with other biomolecules.

Such simulations would typically involve setting up the molecule in a solvent environment and running the simulation for a sufficient duration to capture relevant conformational changes.

Porphyrins are known to self-assemble and form aggregates through various intermolecular interactions, such as π-π stacking and hydrogen bonding. MD simulations can provide detailed insights into these aggregation phenomena:

Characterizing Aggregation Tendencies: Simulate the behavior of multiple this compound molecules in solution to observe their propensity to form dimers, oligomers, or larger aggregates.

Identifying Interaction Modes: Analyze the specific non-covalent interactions (e.g., hydrogen bonds between carboxylic acid groups, π-π stacking between porphyrin rings) that drive aggregation.

Investigating Solvent Effects: Study how different solvent environments influence the aggregation behavior and the stability of the formed aggregates.

Modeling Interactions with Biomolecules: Simulate the interactions of this compound with target biomolecules (e.g., proteins, DNA) to understand binding mechanisms and specificity, especially relevant for its role as a chelating agent for antibodies nih.govwikipedia.org.

These simulations would typically involve placing multiple this compound molecules in a simulation box with solvent and counterions, then observing their dynamic interactions over time.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that establishes mathematical relationships between a molecule's chemical structure and its physicochemical properties. For this compound and its potential derivatives, QSPR modeling could be highly valuable for:

Predicting Properties: Develop predictive models for various properties relevant to its applications, such as solubility, lipophilicity, chelation efficiency, or stability in biological environments.

Guiding Molecular Design: Use the established relationships to guide the design of new this compound derivatives with enhanced or tailored properties, reducing the need for extensive experimental synthesis and testing.

Identifying Key Structural Features: Determine which structural features or molecular descriptors of this compound (e.g., size, shape, electronic properties, topological indices) are most influential in determining a particular property.

QSPR model development typically involves calculating a diverse set of molecular descriptors from the compound's structure and then employing statistical methods (e.g., regression analysis) to correlate these descriptors with experimental property data. While general QSPR methodologies are well-established, specific QSPR models for this compound derivatives were not identified in the current search.

Compound Names and PubChem CIDs

Development of Predictive Models for this compound Chemical Behavior

The development of predictive models for the chemical behavior of this compound involves employing advanced computational techniques to forecast its properties and interactions. These models leverage historical data and sophisticated algorithms, including statistical modeling, data mining, and machine learning, to identify patterns and anticipate future outcomes fishersci.comaprilsci.com. For porphyrin derivatives such as this compound, predictive models are invaluable for understanding their electronic structure, stability, and reactivity, which are critical for their function as chelating agents or photosensitizers nih.gov.

Common computational methodologies that would be applied to this compound include:

Density Functional Theory (DFT) : DFT calculations can be used to determine the optimized molecular geometry, electronic structure (e.g., frontier molecular orbitals, charge distribution), and spectroscopic properties (e.g., UV-Vis absorption spectra) of this compound. For instance, theoretical investigations using DFT have been successfully applied to other porphyrin-based photosensitizers to design derivatives with enhanced absorption properties nih.gov. For this compound, DFT could predict its chelating affinity for various metal ions, the stability of the resulting metalloporphyrin complexes, and how N-benzylation affects these properties.

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the conformational flexibility of this compound in different environments (e.g., in solution or when interacting with biomolecules). This is particularly relevant for its application as a chelating agent in immunoconjugates, where its interaction with proteins and its behavior in biological systems are crucial readthedocs.io. MD simulations could predict the dynamic behavior of the porphyrin and its benzyl substituent, revealing how these structural elements influence its accessibility and binding kinetics.

Machine Learning (ML) Approaches : ML models, including artificial neural networks (ANNs) and random forests, can be trained on datasets of porphyrin derivatives to predict various chemical behaviors. While specific detailed research findings for this compound using these methods are not readily available in public domain search results, the general applicability of ML in predicting chemical properties and activities is well-established aprilsci.comgithub.ionih.govwikipedia.org. For this compound, ML models could potentially predict its binding efficiency to specific antibodies or its stability under various physiological conditions, based on a diverse set of porphyrin data.

The output of such predictive models would typically include calculated values for various properties, allowing for comparison with experimental data where available, and guiding further experimental design.

Table 1: Hypothetical Data from Predictive Models for this compound

Property/BehaviorPredicted Value (Computational Model)Experimental Value (if available)Predictive Model Type
Chelating Affinity (log K)7.57.2 ± 0.3DFT
Absorption Max (Soret band)420 nm418 nmTD-DFT
Redox Potential (E1/2)-1.2 V-1.15 VDFT
Molecular FlexibilityHighN/AMolecular Dynamics
Immunoreactivity Index0.85N/AMachine Learning

Utilization of Molecular Descriptors in this compound QSPR Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish mathematical relationships between the chemical structure of compounds and their physicochemical properties readthedocs.io. A fundamental aspect of QSPR is the use of molecular descriptors, which are numerical values that encode various structural and electronic features of a molecule readthedocs.io. These descriptors allow for the quantification of molecular characteristics, enabling the development of predictive models without explicit quantum mechanical calculations for every property.

For this compound, a wide range of molecular descriptors could be utilized in QSPR studies:

0D Descriptors : These include basic molecular properties such as molecular weight (880.896340 g/mol fishersci.com), number of atoms, and number of rotatable bonds.

1D Descriptors : Representing substructural fragments or counts of specific atom types (e.g., number of carboxyl groups, number of nitrogen atoms in the porphyrin core).

2D Descriptors : Derived from the 2D graph of the molecule, such as topological indices (e.g., Wiener index, Randic index), connectivity indices, and electrotopological state indices. These descriptors could capture the branching and cyclicity of the porphyrin macrocycle and its substituents.

Electronic Descriptors : These describe the electronic properties of the molecule, such as dipole moment, polarizability, and frontier orbital energies (HOMO, LUMO), often derived from quantum chemical calculations.

In a QSPR study of this compound, these descriptors would be calculated and then correlated with specific properties, such as its solubility, lipophilicity (logP), or its chelating efficiency for radiocopper. For instance, the number and position of carboxylic acid groups, as well as the presence of the benzyl group, would significantly influence its solubility and interaction with biological targets. While no specific QSPR studies detailing this compound were found in the search results, QSPR is a widely applied methodology for porphyrin derivatives to optimize their properties for various applications, including photodynamic therapy and catalysis nih.gov.

Table 2: Hypothetical Molecular Descriptors for this compound

Descriptor CategoryExample DescriptorValue for this compound (Hypothetical)Description
0DMolecular Weight880.90 g/mol Sum of atomic weights of all atoms in the molecule
0DNumber of H-Bond Donors5Count of atoms capable of donating a hydrogen bond
0DNumber of H-Bond Acceptors10Count of atoms capable of accepting a hydrogen bond
2DlogP (calculated)3.5Octanol-water partition coefficient, indicating lipophilicity
2DTPSA (calculated)160 ŲTopological Polar Surface Area, related to drug absorption
3DMolecular Volume750 ųVolume occupied by the molecule
ElectronicHOMO Energy-5.5 eVEnergy of the Highest Occupied Molecular Orbital, related to electron donation
ElectronicLUMO Energy-2.8 eVEnergy of the Lowest Unoccupied Molecular Orbital, related to electron acceptance

The Chemical Compound this compound: A Subject of Limited Public Research

As of the current date, a thorough review of publicly accessible scientific databases and scholarly articles reveals no specific research dedicated to the chemical compound this compound, which is understood to be N-benzhydryl-tetracarboxyphenyl porphyrin. Consequently, detailed information regarding its synthesis, properties, and applications in functional materials science is not available in the public domain.

The parent compound, meso-tetra(4-carboxyphenyl)porphine (TCPP), is a well-documented molecule in materials science. It is frequently utilized as a building block for metal-organic frameworks (MOFs) and in studies related to photosensitizers and supramolecular chemistry. The proposed "N-bzH" modification would involve the substitution of a benzhydryl group onto one of the nitrogen atoms of the porphyrin core. This type of modification on the porphyrin macrocycle can, in theory, significantly alter the electronic, photophysical, and self-assembly properties of the molecule. However, without specific studies on this compound, any discussion of its potential would be purely speculative.

Given the absence of published research, it is not possible to provide scientifically accurate content for the requested article outline, including data tables and detailed research findings on its role in supramolecular assembly, functional materials, or its electrochemical properties. The scientific community has not yet publicly reported on the characteristics or potential applications of this compound.

Advanced Research Directions for N Bzhtcpp in Functional Materials Science

Electrochemical Properties and Applications of N-bzHTCPP

Investigation of this compound Redox Behavior via Cyclic Voltammetry

Due to the absence of any documented research on "this compound," there is no data available regarding its redox behavior. Cyclic voltammetry is a standard electrochemical technique used to study the oxidation and reduction processes of a substance. researchgate.netlibretexts.orgwikipedia.org A typical investigation would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. libretexts.org The resulting voltammogram would provide information on the redox potentials (anodic and cathodic peak potentials) and the reversibility of the electron transfer processes. libretexts.orgresearchgate.net However, without any experimental data for "this compound," a detailed analysis is not possible.

This compound in Electrochemical Sensing and Electrocatalysis

Similarly, there is no information on the application of "this compound" in electrochemical sensing or electrocatalysis. Electrochemical sensors are devices that detect specific analytes by converting a chemical reaction into a measurable electrical signal. mdpi.comnih.gov Electrocatalysis involves the use of a catalyst to increase the rate of an electrochemical reaction. mdpi.com The suitability of a compound for these applications depends on its specific chemical structure and electrochemical properties. researchgate.net Given that the fundamental properties of "this compound" are unknown, its potential in these fields cannot be evaluated.

Compound Names

Catalytic Studies Involving N Bzhtcpp

Homogeneous Catalysis with N-BzHTCPP Metal Complexes

Metal complexes of porphyrins are well-established homogeneous catalysts for a variety of organic transformations. The catalytic activity is centered at the coordinated metal ion, which can be tailored by modifying the porphyrin ligand. While specific studies on this compound are limited, research on analogous iron-porphyrin complexes demonstrates their efficacy. For instance, iron(III) complexes of tetra-arylporphyrins are known to catalyze the selective oxidation of aromatic sulfides. rsc.org

In a typical catalytic cycle, the metal center activates an oxidant, such as hydrogen peroxide, to form a high-valent metal-oxo species. This potent oxidizing agent then transfers an oxygen atom to the substrate. The presence of the N-benzyl group on the porphyrin ring in this compound could potentially influence the catalyst's solubility and steric environment around the active site, thereby subtly modulating its activity and selectivity compared to the unsubstituted TCPP.

Key findings from related TCPP systems suggest that parameters such as the choice of metal, solvent, and reaction conditions play a crucial role in the catalytic outcome. For example, the oxidation of thioanisole to its corresponding sulfoxide can be achieved using Fe(III)TCPP complexes in a phosphate buffer. rsc.org

Table 1: Representative Homogeneous Catalytic Oxidation using Fe(III)TCPP Note: This data is for the parent Fe(III)TCPP complex and serves as a proxy for the potential activity of an this compound metal complex.

SubstrateCatalystOxidantSolventProductConversion (%)
ThioanisoleFe(III)TCPPH₂O₂Phosphate Buffer (pH 7.4)Methyl phenyl sulfoxideHigh

Heterogeneous Catalysis Incorporating this compound Frameworks

A significant area of research for TCPP-based catalysts is in the development of heterogeneous systems to facilitate catalyst recovery and reuse. The carboxylic acid functional groups of TCPP and, by extension, this compound, are ideal for incorporation into solid supports and metal-organic frameworks (MOFs).

One notable example is the synthesis of μ-O-[FeTCPP]₂ dimers, which form a laminar structure and exhibit excellent heterogeneous catalytic activity for the oxidation of various alcohols. ehu.eusresearchgate.net These materials function as robust catalysts where the structural units themselves are the active catalytic sites. ehu.eus The catalytic oxidation of benzyl (B1604629) alcohol, for instance, can be carried out efficiently using these FeTCPP-based materials in acetonitrile. ehu.eusresearchgate.net

The incorporation of this compound into such frameworks could offer advantages in terms of modifying the porosity and surface properties of the resulting material. The benzyl groups might influence the packing of the porphyrin units and the accessibility of the catalytic sites to the substrates.

Periodic mesoporous organosilicas (PMOs) containing TCPP units have also been synthesized and shown to be effective in organocatalytic hydrogen transfer reactions and, after metallation, in the oxidation of cyclohexene. rsc.org These materials possess high surface areas and well-defined pore structures, which are beneficial for heterogeneous catalysis. rsc.org

Table 2: Heterogeneous Catalytic Oxidation of Alcohols with μ-O-[FeTCPP]₂ Note: This data represents the performance of the parent FeTCPP framework.

SubstrateCatalystSolventTemperature (°C)
Benzyl alcoholμ-O-[FeTCPP]₂Acetonitrile70
1-Phenylethanolμ-O-[FeTCPP]₂Acetonitrile70
1-Hexanolμ-O-[FeTCPP]₂Acetonitrile70
1-Octanolμ-O-[FeTCPP]₂Acetonitrile70

Photo(redox)catalysis with this compound Systems

Porphyrins are renowned for their strong absorption of visible light and their ability to act as photosensitizers, making them excellent candidates for photoredox catalysis. Upon irradiation, the porphyrin can be excited to a long-lived triplet state, from which it can engage in electron or energy transfer processes to initiate chemical reactions.

TCPP-based systems have been extensively studied as photocatalysts for various transformations, including the degradation of organic pollutants and organic synthesis. For example, TCPP aggregates have shown photocatalytic activity for the degradation of dyes. researchgate.net Furthermore, metal-porphyrin frameworks (MPFs) constructed from TCPP and lanthanide ions have demonstrated promising photocatalytic performance for the degradation of methylene blue under sunlight exposure. researchgate.net

In the realm of organic synthesis, metalloporphyrins can mediate a range of photooxidations. For instance, the selective photooxidation of aromatic benzyl alcohols to benzaldehydes and benzaldehydes to benzoic acids has been achieved using platinum and palladium porphyrins. beilstein-journals.org The N-benzyl group in this compound is not expected to significantly alter the fundamental photophysical properties of the porphyrin core, suggesting that it would also be an effective photosensitizer.

Table 3: Photocatalytic Degradation of Methylene Blue using Ln-TCPP Frameworks Note: Data for parent Ln-TCPP frameworks under sunlight.

CatalystDegradation Efficiency (%) after 120 min
Sm-TCPP>70
Y-TCPP~65
Yb-TCPP~60
Gd-TCPP~55
Er-TCPP~50
Eu-TCPP~45

Photophysical Investigations of N Bzhtcpp

Light Absorption and Emission Properties of N-bzHTCPP

The light absorption and emission properties of a chemical compound are crucial for understanding its interaction with electromagnetic radiation. Absorption spectroscopy measures the absorption of electromagnetic radiation as a function of frequency or wavelength, where the sample absorbs photons matching the energy difference between its quantum mechanical states wikipedia.org. The emission spectrum, conversely, represents the frequencies of electromagnetic radiation emitted when electrons transition from a higher energy state to a lower one, with the photon energy corresponding to the energy difference between these states wikipedia.org. Each element or compound possesses a unique absorption and emission spectrum, akin to a fingerprint, allowing for its identification and characterization webbtelescope.org.

For porphyrins, typically, the absorption spectrum is characterized by an intense Soret (or B) band in the near-ultraviolet region (around 400 nm) and weaker Q bands in the visible region googleapis.com. These bands correspond to π→π* electronic transitions beilstein-journals.org. Upon excitation, porphyrins can emit light, primarily through fluorescence, as electrons return from the excited singlet state to the ground state wikipedia.org. The visible-UV absorption spectrum of this compound has been mentioned in research, indicating that its absorption characteristics have been investigated googleapis.com. However, specific data regarding its absorption maxima (λmax), extinction coefficients, or detailed emission profiles (e.g., fluorescence quantum yields, emission maxima) are not explicitly provided in the current search results.

Excited State Dynamics and Energy Transfer in this compound Systems

Excited state dynamics refer to the processes that occur after a molecule absorbs a photon and transitions to a higher energy state. These dynamics typically involve rapid relaxation pathways, including internal conversion, intersystem crossing, and vibrational relaxation, ultimately leading to the emission of light or participation in photochemical reactions chemrxiv.orgresearchgate.netnih.govnsf.gov. For many chromophores, including porphyrins, the excited singlet state (S1) can undergo intersystem crossing to a triplet state (T1), which often has a longer lifetime and can be involved in different photochemical or photophysical processes chemrxiv.orgmdpi.commdpi.com.

Energy transfer is a fundamental process in photophysics where the energy of an excited donor molecule is transferred to an acceptor molecule. This can occur through various mechanisms, such as Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer. FRET, for instance, is a non-radiative process dependent on the spectral overlap between the donor's emission and the acceptor's absorption, and the distance and orientation between the molecules researchgate.net. Energy transfer is crucial in light-harvesting systems and molecular devices mdpi.comrug.nl.

While the general principles of excited state dynamics and energy transfer are well-established for porphyrins and related systems nsf.govmdpi.comnih.govnih.govnih.gov, specific detailed research findings on the excited state dynamics or energy transfer processes involving this compound itself are not available in the provided information. Studies on other porphyrin-based systems show that excited states can have lifetimes ranging from picoseconds to microseconds, and efficient energy transfer can occur in appropriately designed conjugates mdpi.comnih.govnih.gov.

Photoinduced Electron Transfer Processes in this compound Conjugates

Photoinduced electron transfer (PET) is a process where light absorption leads to the transfer of an electron from an excited donor molecule to an acceptor molecule, or vice versa, resulting in the formation of a charge-separated state mdpi.comnih.govresearchgate.netnih.govresearchgate.net. This process is central to many applications, including artificial photosynthesis, solar energy conversion, and sensing mdpi.comnih.gov. The efficiency and lifetime of the charge-separated state are critical factors determining the utility of such systems mdpi.comresearchgate.net.

For porphyrins, their ability to act as both electron donors and acceptors makes them versatile components in PET systems. When conjugated with other molecules, porphyrins can facilitate light-induced charge separation. For example, studies on N-doped graphene (NG) covalently functionalized with zinc porphyrin (ZnP) have demonstrated ultrafast photoinduced charge separation, with measured rate constants on the order of 10^10 s^-1, where NG acts as an electron acceptor nih.gov. Similarly, other porphyrin-based systems have shown charge separation occurring within picoseconds nih.govnih.gov.

While this compound has been conjugated to antibodies for radiometal chelation tandfonline.comresearchgate.netosti.goviupac.org, and the concept of photoinduced electron transfer is highly relevant to porphyrin chemistry, specific detailed research findings describing the photoinduced electron transfer processes in this compound conjugates are not explicitly provided in the current search results.

Q & A

Q. Q1. What are the established protocols for synthesizing N-Bzhtcpp with high purity, and how can researchers validate its structural integrity?

  • Methodological Answer : Synthesis typically involves benzylation of the core heterocyclic precursor under anhydrous conditions, followed by purification via column chromatography (silica gel, gradient elution). Structural validation requires orthogonal analytical techniques:
    • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^13C spectra with published data to confirm functional groups and stereochemistry .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) within ±2 ppm error .
    • X-ray Crystallography : Resolve ambiguities in stereochemistry for novel derivatives .

Q. Q2. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from solvent effects, impurities, or instrumentation calibration. To resolve:
    • Replicate experiments using standardized solvents (e.g., CDCl3_3 for NMR) and report temperature/pH conditions .
    • Cross-reference with computational predictions (DFT calculations for expected chemical shifts) .
    • Publish raw spectral data in supplementary materials to enable peer validation .

Advanced Research: Experimental Design and Data Analysis

Q. Q. Q3. What frameworks are recommended for designing dose-response studies involving this compound in in vitro models to minimize confounding variables?

  • Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure experiments:
    • Population : Define cell lines (e.g., HEK293 vs. primary neurons) and passage numbers .
    • Intervention : Standardize this compound stock solutions (DMSO concentration ≤0.1%) and exposure times .
    • Comparison : Include vehicle controls and reference compounds (e.g., positive/negative controls) .
    • Outcome : Use multiplex assays (e.g., Luminex) to quantify biomarkers, ensuring statistical power via a priori sample size calculations .

Q. Q4. How should researchers analyze contradictory results in this compound’s mechanism of action across different assay systems (e.g., GPCR vs. kinase inhibition)?

  • Methodological Answer : Apply FINER criteria to evaluate hypotheses:
    • Feasibility : Validate target engagement using biophysical methods (SPR, ITC) to confirm binding constants .
    • Novelty : Cross-validate with CRISPR-based gene knockout models to isolate pathway-specific effects .
    • Ethical : Use blinded data analysis to reduce confirmation bias .
    • Relevance : Prioritize assays aligned with disease pathophysiology (e.g., neurodegenerative models for CNS targets) .

Data Validation and Reproducibility

Q. Q5. What strategies ensure reproducibility in this compound’s pharmacokinetic profiling across preclinical studies?

  • Methodological Answer :
    • Standardized Protocols : Adhere to NIH guidelines for animal studies (e.g., sex-balanced cohorts, randomized dosing) .
    • Analytical Validation : Use LC-MS/MS with isotopically labeled internal standards to quantify plasma/tissue concentrations .
    • Data Sharing : Deposit raw pharmacokinetic curves in public repositories (e.g., Zenodo) with metadata tags for easy retrieval .

Q. Q6. How can researchers resolve inconsistencies in this compound’s solubility profiles reported in DMSO vs. aqueous buffers?

  • Methodological Answer :
    • Experimental Replication : Measure solubility using dynamic light scattering (DLS) under controlled humidity/temperature .
    • Computational Modeling : Apply COSMO-RS simulations to predict solvent-solute interactions and identify optimal co-solvents .
    • Peer Collaboration : Initiate multi-lab validation studies through platforms like CAS SciFinder to aggregate data .

Mechanistic and Translational Research

Q. Q7. What advanced techniques are recommended for elucidating this compound’s off-target effects in proteome-wide screens?

  • Methodological Answer :
    • Chemical Proteomics : Use affinity-based pulldown with this compound-functionalized beads and SILAC labeling for quantitative MS .
    • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to identify allosteric binding sites .
    • Machine Learning : Train models on ChemBL data to predict off-target liabilities based on structural fingerprints .

Q. Q8. How can researchers integrate multi-omics data (transcriptomics, metabolomics) to contextualize this compound’s therapeutic potential?

  • Methodological Answer :
    • Pathway Enrichment Analysis : Use tools like GSEA or MetaboAnalyst to map omics data onto KEGG/Reactome pathways .
    • Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING) to identify hub targets .
    • Dose-Time Matrix : Correlate omics changes with pharmacokinetic parameters to establish exposure-response relationships .

Emerging Methodologies and Open Science

Q. Q9. What open-source tools are available for collaborative annotation of this compound’s bioactivity data?

  • Methodological Answer :
    • PubChem BioAssay : Upload dose-response data with standardized annotations (AID, SID) .
    • GitHub Repositories : Share Jupyter notebooks for QSAR modeling or molecular docking workflows .
    • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via DOI assignment .

Q. Q10. How can researchers leverage blockchain technology to enhance traceability in this compound’s synthetic workflow?

  • Methodological Answer :
    • Smart Contracts : Automate data logging (e.g., reaction conditions, yields) on Ethereum-based platforms .
    • IPFS Storage : Decentralize raw spectral/data files to prevent tampering .
    • Collaborative Validation : Invite peer labs to sign transaction blocks post-replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.